Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride
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Overview
Description
Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride is a complex organic compound that features a tert-butyl group, a piperidine ring, and a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclobutane ring, followed by the introduction of the piperidine ring and the tert-butyl group. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the piperidine ring or the cyclobutane ring.
Substitution: The tert-butyl group or the piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the piperidine ring may produce a secondary amine.
Scientific Research Applications
Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biochemical and physiological outcomes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate: Lacks the hydrochloride salt, which may affect its solubility and stability.
Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrobromide: Similar structure but with a different counterion, which can influence its chemical properties.
Uniqueness
Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride is unique due to its specific combination of functional groups and rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3.ClH/c1-13(2,3)18-12(16)10-8-14(17,9-10)11-4-6-15-7-5-11;/h10-11,15,17H,4-9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSQDJLEIOJVND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)(C2CCNCC2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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